molecular formula C22H16F4N6O B4359603 3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER

3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER

Cat. No.: B4359603
M. Wt: 456.4 g/mol
InChI Key: IBRBVSWUSSGJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the phenyl and tetrafluoropropoxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the intermediate with 3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and tetrafluoropropoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER is investigated for its potential therapeutic effects. It has been explored as a potential treatment for cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired therapeutic effects. The compound also interacts with various signaling pathways, modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.

    Triazolopyrimidines: Compounds with a triazole and pyrimidine core, known for their diverse pharmacological properties.

    Fluorinated Phenyl Derivatives: Compounds with fluorinated phenyl groups, often used in medicinal chemistry for their enhanced bioactivity.

Uniqueness

The uniqueness of 3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER lies in its specific combination of structural features. The presence of the tetrafluoropropoxy group enhances its lipophilicity and metabolic stability, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

10-phenyl-4-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N6O/c23-21(24)22(25,26)12-33-11-14-5-4-6-15(9-14)18-29-20-17-10-28-32(16-7-2-1-3-8-16)19(17)27-13-31(20)30-18/h1-10,13,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRBVSWUSSGJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER
Reactant of Route 2
Reactant of Route 2
3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER
Reactant of Route 3
3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER
Reactant of Route 4
Reactant of Route 4
3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER
Reactant of Route 5
Reactant of Route 5
3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER
Reactant of Route 6
3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,3,3-TETRAFLUOROPROPYL) ETHER

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